Ethyl 5-hydroxypentanoate

CAS No.: 13107-53-4

Cat. No.: VC7943222

Molecular Formula: C7H14O3

Molecular Weight: 146.18 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 13107-53-4 |

|---|---|

| Molecular Formula | C7H14O3 |

| Molecular Weight | 146.18 g/mol |

| IUPAC Name | ethyl 5-hydroxypentanoate |

| Standard InChI | InChI=1S/C7H14O3/c1-2-10-7(9)5-3-4-6-8/h8H,2-6H2,1H3 |

| Standard InChI Key | FKHNTGWOIDULDM-UHFFFAOYSA-N |

| SMILES | CCOC(=O)CCCCO |

| Canonical SMILES | CCOC(=O)CCCCO |

Introduction

Chemical Identity and Structural Characteristics

Nomenclature and Molecular Identification

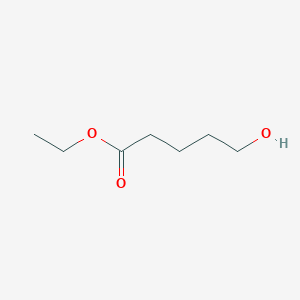

Ethyl 5-hydroxypentanoate is systematically named according to IUPAC guidelines as ethyl 5-hydroxypentanoate, reflecting its ester linkage between ethanol and 5-hydroxypentanoic acid . Alternative designations include 5-hydroxy-valeric acid ethyl ester and Pentanoic acid, 5-hydroxy-, ethyl ester, with CAS registry number 13107-53-4 . The compound’s SMILES notation (CCOC(=O)CCCCO) and InChIKey (FKHNTGWOIDULDM-UHFFFAOYSA-N) provide unambiguous representations of its structure, essential for computational chemistry and database referencing .

Table 1: Molecular Identity of Ethyl 5-Hydroxypentanoate

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₇H₁₄O₃ | |

| Molecular Weight | 146.18 g/mol | |

| Exact Mass | 146.0943 g/mol | |

| CAS Number | 13107-53-4 | |

| SMILES | CCOC(=O)CCCCO | |

| InChIKey | FKHNTGWOIDULDM-UHFFFAOYSA-N |

Structural and Conformational Analysis

The compound’s 2D structure comprises a pentanoic acid backbone with a hydroxyl group at the terminal carbon and an ethyl ester at the carboxylate group . 3D conformational studies reveal flexibility in the aliphatic chain, enabling interactions with biological targets or solvents . The hydroxyl group facilitates hydrogen bonding, influencing solubility in polar solvents like water (logP = 0.712) .

Physicochemical Properties

Ethyl 5-hydroxypentanoate exhibits a balance of hydrophilic and lipophilic properties due to its hydroxyl and ester functionalities. Its polar surface area (PSA) of 46.53 Ų correlates with moderate membrane permeability, relevant for drug delivery applications . While experimental data on melting and boiling points remain unpublished, predictive models suggest a liquid state at standard conditions, consistent with analogous hydroxy esters .

Table 2: Key Physicochemical Parameters

| Parameter | Value | Source |

|---|---|---|

| LogP (Octanol-Water) | 0.712 | |

| Polar Surface Area | 46.53 Ų | |

| Density | Not Available | |

| Boiling Point | Not Available |

Synthesis and Industrial Production

Esterification Methodology

The primary synthesis route involves acid-catalyzed esterification of 5-hydroxypentanoic acid with ethanol. Sulfuric or hydrochloric acid typically serves as the catalyst, with reflux conditions (60–80°C) to drive the reaction to completion. Industrial-scale production employs continuous-flow reactors to enhance yield (≥85%) and reduce reaction time. Solid acid catalysts, such as sulfonated resins, offer eco-friendly alternatives by minimizing corrosive waste.

Purification and Quality Control

Post-synthesis, fractional distillation under reduced pressure isolates ethyl 5-hydroxypentanoate from unreacted precursors and byproducts. Gas chromatography-mass spectrometry (GC-MS) and nuclear magnetic resonance (NMR) spectroscopy validate purity, with commercial batches achieving ≥98% chemical purity .

Applications in Industry and Research

Flavor and Fragrance Industry

The compound’s fruity aroma profile makes it valuable in synthetic flavor formulations, particularly for berry and citrus notes. Its ester group undergoes hydrolysis under acidic conditions, releasing 5-hydroxypentanoic acid—a precursor for γ-valerolactone, a green solvent.

Biochemical Research

In metabolic studies, ethyl 5-hydroxypentanoate acts as a substrate for lipases and esterases, elucidating enzyme kinetics. It participates in fatty acid β-oxidation pathways, contributing to acetyl-CoA pools and ketogenesis. Preliminary in vitro data suggest modulation of cholesterol synthesis via HMG-CoA reductase inhibition, though in vivo validation is pending.

Biological Activity and Mechanistic Insights

Metabolic Pathways

The compound’s hydroxyl group enables conjugation with glucuronic acid, facilitating renal excretion. In hepatic cells, cytochrome P450 enzymes oxidize the aliphatic chain, producing dicarboxylic acids that enter the citric acid cycle.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume